![molecular formula C11H17O4- B15165260 8-Oxo-8-[(prop-2-en-1-yl)oxy]octanoate CAS No. 203261-44-3](/img/structure/B15165260.png)
8-Oxo-8-[(prop-2-en-1-yl)oxy]octanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Oxo-8-[(prop-2-en-1-yl)oxy]octanoate is an organic compound with a unique structure that includes an oxo group and an allyloxy group attached to an octanoate backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Oxo-8-[(prop-2-en-1-yl)oxy]octanoate typically involves the esterification of 8-oxooctanoic acid with allyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and solvents is carefully controlled to ensure the purity and consistency of the final product. Additionally, purification steps such as distillation or recrystallization are employed to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
8-Oxo-8-[(prop-2-en-1-yl)oxy]octanoate undergoes various chemical reactions, including:
Oxidation: The oxo group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The oxo group can be reduced to form alcohols or other reduced derivatives.
Substitution: The allyloxy group can participate in nucleophilic substitution reactions, leading to the formation of different esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various esters or ethers depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
8-Oxo-8-[(prop-2-en-1-yl)oxy]octanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 8-Oxo-8-[(prop-2-en-1-yl)oxy]octanoate involves its interaction with specific molecular targets and pathways. The oxo group can participate in redox reactions, while the allyloxy group can undergo nucleophilic substitution. These interactions can modulate various biochemical pathways and processes, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 8-Oxo-8-[(prop-2-en-1-yl)oxy]hexanoate
- 8-Oxo-8-[(prop-2-en-1-yl)oxy]decanoate
- 8-Oxo-8-[(prop-2-en-1-yl)oxy]dodecanoate
Uniqueness
8-Oxo-8-[(prop-2-en-1-yl)oxy]octanoate is unique due to its specific chain length and the presence of both an oxo group and an allyloxy group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
203261-44-3 |
|---|---|
Molekularformel |
C11H17O4- |
Molekulargewicht |
213.25 g/mol |
IUPAC-Name |
8-oxo-8-prop-2-enoxyoctanoate |
InChI |
InChI=1S/C11H18O4/c1-2-9-15-11(14)8-6-4-3-5-7-10(12)13/h2H,1,3-9H2,(H,12,13)/p-1 |
InChI-Schlüssel |
JVXFRHAKRQGELK-UHFFFAOYSA-M |
Kanonische SMILES |
C=CCOC(=O)CCCCCCC(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


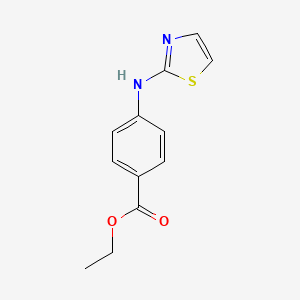
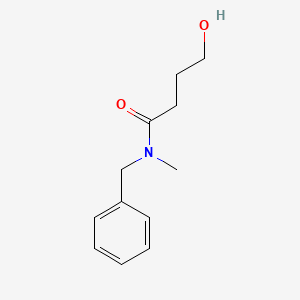
![2-{2,4,6-Trimethyl-3,5-bis[(1H-pyrazol-1-yl)methyl]phenoxy}pyridine](/img/structure/B15165193.png)
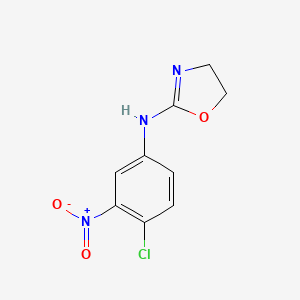
![2-Amino-7-methyl-4-(4-nitrophenyl)-5-oxo-4,6-dihydropyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B15165204.png)
![[1,4]Dioxino[2,3-f]benzothiazole-2-carbonitrile](/img/structure/B15165209.png)
![4-[3-[7-(2-Quinolinylmethoxy)-2-naphthyloxy]propyl]benzoic acid](/img/structure/B15165214.png)
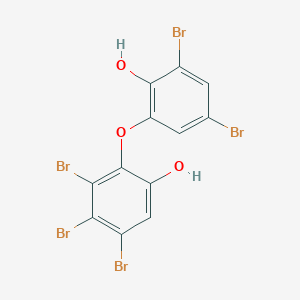
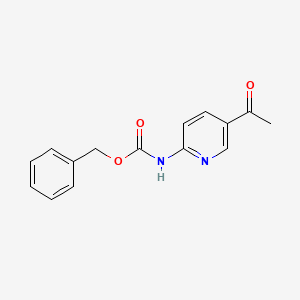
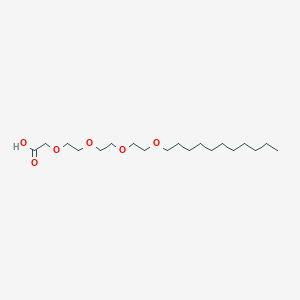
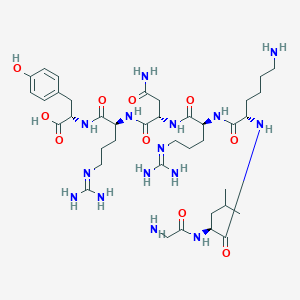
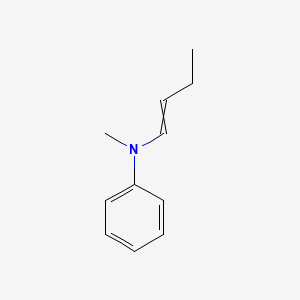
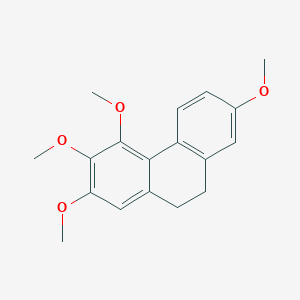
![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-(2-methylpropyl)-](/img/structure/B15165267.png)
